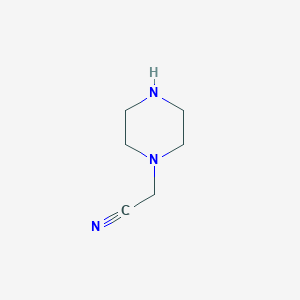

2-(Piperazin-1-yl)acetonitrile

Übersicht

Beschreibung

2-(Piperazin-1-yl)acetonitrile , also known as 1-piperazineacetonitrile , is a chemical compound with the molecular formula C₆H₁₃Cl₂N₃ . It is a white crystalline solid and is often encountered as its dihydrochloride salt . The compound contains a piperazine ring and a nitrile functional group.

Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)acetonitrile involves the reaction of piperazine with acetonitrile. Specific synthetic routes may vary, but this basic reaction yields the desired compound. Researchers have explored various methods to optimize the synthesis and improve yields .

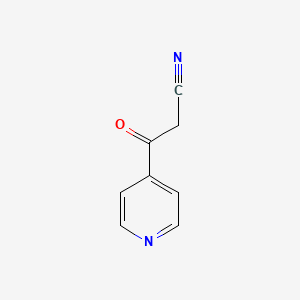

Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)acetonitrile consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) attached to an acetonitrile group (a nitrile functional group). The dihydrochloride salt form adds two chloride ions to the molecule .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

A study by Zaidi et al. (2021) explored the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, derived from 2-(piperazin-1-yl)acetonitrile, demonstrating potent antimicrobial activities. These compounds were found to be as effective as or more potent than conventional medications in combating microbial infections, showcasing the potential of 2-(piperazin-1-yl)acetonitrile derivatives as antimicrobial agents (Zaidi et al., 2021).

Electrochemical Applications

Amani et al. (2012) investigated the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, where 2-(piperazin-1-yl)acetonitrile played a crucial role. This study highlighted the unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives, indicating the application of 2-(piperazin-1-yl)acetonitrile in electrochemical synthesis and organic electronics (Amani, Khazalpour, & Nematollahi, 2012).

Ligand Synthesis for Metal Complexes

Sujatha et al. (2000) reported the synthesis of pentadentate ligands incorporating 2-(piperazin-1-yl)acetonitrile for Cu(II) complexes. These complexes exhibit diverse bridging motifs and are characterized by their electrochemical and paramagnetic properties. The study signifies the role of 2-(piperazin-1-yl)acetonitrile derivatives in creating complex metal-ligand assemblies for potential applications in catalysis and material science (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).

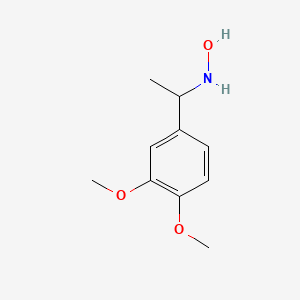

Anti-Inflammatory Agents

Ahmed, Molvi, & Khan (2017) synthesized a novel set of compounds based on 2-(piperazin-1-yl)acetonitrile, demonstrating significant in-vitro and in-vivo anti-inflammatory activities. These compounds were compared against standard drugs like diclofenac and ibuprofen, with some showing superior membrane stabilization and protection against induced inflammation. This underscores the pharmaceutical applications of 2-(piperazin-1-yl)acetonitrile derivatives in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Quality Control in Pharmaceutical Analysis

Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method using 2-(piperazin-1-yl)acetonitrile for quality control and stability studies of a new anti-ischemic and anti-hypertensive agent. This method showcases the utility of 2-(piperazin-1-yl)acetonitrile in analytical chemistry for ensuring the quality and stability of pharmaceuticals (Dwivedi, Saxena, Saxena, & Singh, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHVIKZCDXJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573616 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)acetonitrile | |

CAS RN |

58619-56-0 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

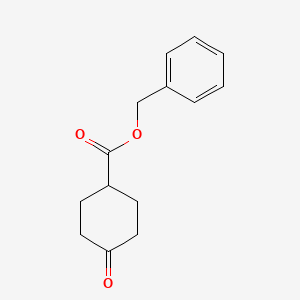

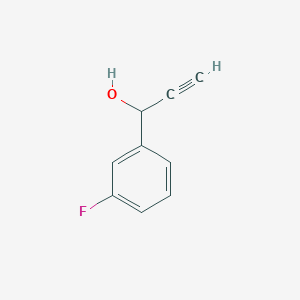

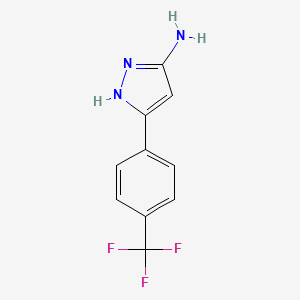

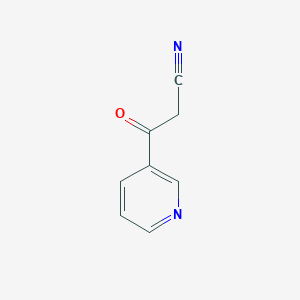

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)